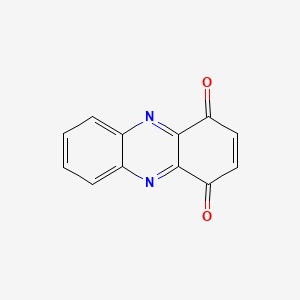
Ethylthiourethan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylthiourethan, also known as ethyl thiocarbamate, is an organic compound with the chemical formula C3H7NOS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Ethylthiourethan can be synthesized through the reaction of ethylamine with carbon disulfide, followed by the addition of an alkylating agent. The general reaction is as follows:
CS2+C2H5NH2→C2H5NHCSS−+H+
C2H5NHCSS−+RX→C2H5NHCSSR
where RX is an alkylating agent.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
Ethylthiourethan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourethans depending on the nucleophile used.
科学的研究の応用
Ethylthiourethan has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of ethylthiourethan involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved include:
Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic activity.
Disruption of cellular processes: It can interfere with cellular signaling pathways, leading to altered cellular functions.
類似化合物との比較
Ethylthiourethan is similar to other thiourea derivatives, such as mthis compound and phenylthiourethan. it is unique due to its specific ethyl group, which imparts distinct chemical and physical properties.
List of Similar Compounds
Mthis compound: Contains a methyl group instead of an ethyl group.
Phenylthiourethan: Contains a phenyl group instead of an ethyl group.
Thiourea: The parent compound without any alkyl or aryl substitution.
This compound stands out due to its specific applications and reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
998-98-1 |
|---|---|
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC名 |
O-ethyl N-ethylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H,6,8) |
InChIキー |
CMGLSTYFWSQNEC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
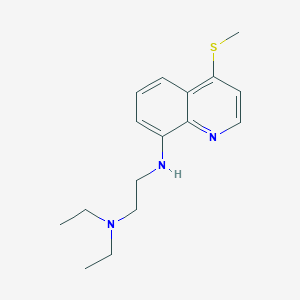
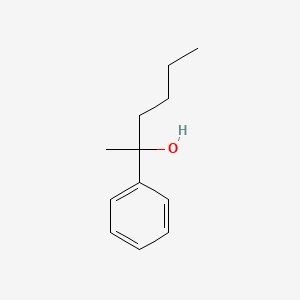
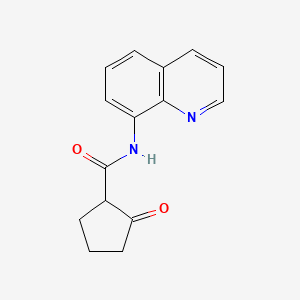
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
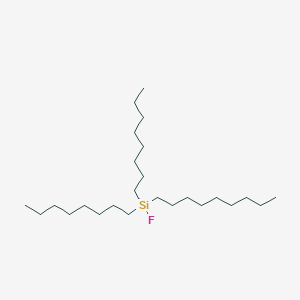
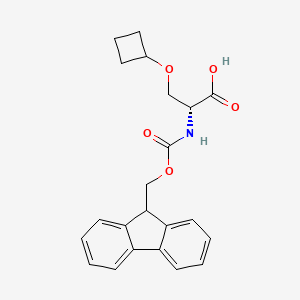

![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

